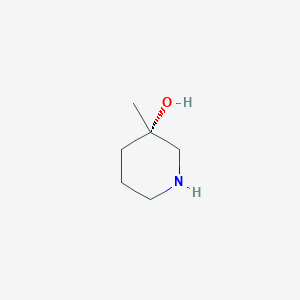

(3S)-3-Methylpiperidin-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S)-3-methylpiperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(8)3-2-4-7-5-6/h7-8H,2-5H2,1H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDKGUNKYFJNPV-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3s 3 Methylpiperidin 3 Ol and Its Derivatives

Asymmetric Synthesis Approaches

Enantioselective Catalytic Hydrogenation Strategies

Asymmetric hydrogenation represents a powerful and direct method for the synthesis of chiral piperidines from readily available aromatic precursors. Various transition metal catalysts have been employed to achieve high enantioselectivity in the reduction of pyridine and piperidine (B6355638) precursors.

Iridium catalysts have emerged as highly effective for the asymmetric hydrogenation of pyridinium (B92312) salts. dicp.ac.cnnih.gov This strategy involves the activation of the pyridine ring by N-alkylation to form a pyridinium salt, which enhances its reactivity towards hydrogenation. The use of chiral phosphine ligands in conjunction with iridium complexes is key to achieving high enantioselectivity. nih.gov

One notable approach utilizes an iridium catalyst in combination with a chiral diphosphine ligand, such as (R)-SynPhos, for the hydrogenation of 2-substituted pyridinium salts. This method has been shown to produce chiral piperidines with high enantioselectivity. dicp.ac.cn The activation of simple pyridines as pyridinium bromides is a key feature, as it prevents catalyst deactivation by the substrate and enhances reactivity. dicp.ac.cn The in situ generation of hydrogen bromide is also believed to inhibit the coordination of the product to the catalyst. dicp.ac.cn

| Substrate | Catalyst System | Conditions | Product | Enantiomeric Excess (ee) | Yield |

| N-Benzyl-2-methylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | H₂ (600 psi), PhMe/CH₂Cl₂ (1:1), 28°C, 24 h | (S)-1-Benzyl-2-methylpiperidine | >99% | 95% |

| N-Benzyl-2-phenylpyridinium bromide | [{Ir(cod)Cl}₂]/(R)-SynPhos | H₂ (600 psi), PhMe/CH₂Cl₂ (1:1), 28°C, 24 h | (S)-1-Benzyl-2-phenylpiperidine | 98% | 96% |

Data compiled from a study on iridium-catalyzed asymmetric hydrogenation of 2-substituted pyridinium salts. dicp.ac.cn

A highly enantioselective method for the complete hydrogenation of pyrimidinium salts using an Ir/(S,S)-f-Binaphane complex has also been developed, providing access to fully saturated chiral hexahydropyrimidines. rsc.org Furthermore, iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts offers a pathway to valuable cis-configurated hydroxypiperidine esters with excellent enantioselectivity and diastereoselectivity. rsc.org The selective hydrogenation of 3-hydroxypyridinium salts using a homogeneous iridium catalyst provides direct access to 2- and 4-substituted piperidin-3-one derivatives. researchgate.net

Rhodium-based catalysts have also been investigated for the asymmetric hydrogenation of pyridine derivatives. While early attempts at homogeneous rhodium-catalyzed asymmetric hydrogenation of pyridines resulted in poor enantioselectivity, subsequent developments have shown more promise. A three-step rhodium-catalyzed asymmetric hydrogenation of nicotinates has been reported as an efficient method. dicp.ac.cn Additionally, rhodium(III)-catalyzed C-H olefination has been developed for the synthesis of ortho-alkenyl phenols, demonstrating the versatility of rhodium catalysts in C-H activation strategies. nih.gov

Palladium catalysts are widely used for hydrogenation reactions, including the reduction of piperidine precursors. Catalytic transfer hydrogenation (CTH) using palladium catalysts offers a mild and selective method for reduction. chemmethod.com Formic acid is often employed as a hydrogen donor in these reactions. chemmethod.com While palladium on carbon (Pd/C) is a common catalyst for the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine (B146073), other catalysts such as rhodium and ruthenium have also been explored. google.com

The choice of catalyst can significantly impact the efficiency of the reaction. For instance, in the hydrogenation of 3-pyridones, rhodium on carbon has been found to be highly effective, though its high cost and potential for pollution are drawbacks for industrial-scale production. google.com Ruthenium-based catalysts, while more economical, have shown lower catalytic activity in some cases. google.com

Chemoenzymatic Transformation Pathways

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical synthesis. This approach is particularly valuable for establishing key stereocenters in the synthesis of complex molecules. nih.govmdpi.com

A common strategy involves the enzymatic resolution of racemic intermediates. For example, lipase-catalyzed kinetic resolution can be employed to separate enantiomers of a piperidine precursor. This method was utilized in the synthesis of a key intermediate where a racemic cis-3-hydroxypipecolic acid derivative was resolved using lipase PS, affording the desired enantiomer in high yield and enantiopurity. nih.gov Enzymes can also be used for desymmetrization of prochiral substrates to create stereocenters with high selectivity. mdpi.com

Diastereoselective Cyclization Reactions

Diastereoselective cyclization reactions provide a powerful means to construct the piperidine ring with control over the relative stereochemistry of multiple stereocenters. These reactions often utilize chiral auxiliaries or catalysts to direct the stereochemical outcome. nih.govnih.gov

One approach involves the diastereoselective synthesis of 3-alkylindoloquinolizine derivatives through a regiospecific oxidative cyclization of enantiopure 3-alkyl-substituted piperidines. researchgate.net This methodology allows for the construction of the fused ring system with high diastereoselectivity. Another strategy is the use of 1,3-dipolar cycloadditions between chiral N-tert-butanesulfinylazadienes and azomethine ylides to produce densely substituted pyrrolidines, which can be precursors to piperidine derivatives. nih.gov The N-tert-butanesulfinyl group acts as a chiral auxiliary, directing the stereochemical course of the cycloaddition. nih.gov

Stereocontrolled Alkylation and Methylation Reactions

Introducing the C-3 methyl group with control of the quaternary stereocenter is another key challenge. This can be achieved either by adding a methyl group to a piperidine precursor or by constructing the ring around a pre-existing stereocenter.

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base widely used to generate carbanions for subsequent alkylation reactions. acs.org In the context of piperidine synthesis, LDA can be used to deprotonate a carbon atom alpha to an activating group, such as a carbonyl or nitrile. A potential strategy could involve the deprotonation of an N-protected 3-piperidone. However, this would lead to the formation of an enolate at either the C-2 or C-4 position, resulting in methylation at those sites rather than the desired C-3 position.

A more viable, albeit multi-step, approach would be to start with a precursor where the C-3 position is activated for deprotonation. For instance, an N-protected 3-cyanopiperidine could be deprotonated by LDA at the C-3 position, followed by quenching the resulting carbanion with an electrophilic methyl source like methyl iodide. Subsequent chemical manipulation would be required to convert the nitrile group into the tertiary alcohol to furnish the final product.

A more direct and powerful method for creating the 3-methyl-3-hydroxy moiety involves the addition of an organometallic reagent to a ketone. libretexts.org Organolithium reagents, such as methyllithium (CH₃Li), are excellent nucleophiles that readily add to the electrophilic carbon of a carbonyl group. libretexts.orgwikipedia.org

This strategy can be directly applied to the synthesis of (3S)-3-Methylpiperidin-3-ol. The reaction of an enantiopure N-protected piperidin-3-one with methyllithium or a methyl Grignard reagent (CH₃MgBr) would proceed via nucleophilic addition to the carbonyl. A subsequent aqueous workup would protonate the resulting alkoxide to yield the tertiary alcohol directly. This method is highly efficient for constructing quaternary carbon centers bearing a hydroxyl group. The stereochemistry of the starting piperidinone precursor dictates the final stereochemistry if no chiral center is present, or the diastereoselectivity if other stereocenters are already on the ring.

| Ketone Precursor | Organometallic Reagent | Product | Reaction Type |

| N-protected-3-piperidone | Methyllithium (CH₃Li) | N-protected-3-methylpiperidin-3-ol | Nucleophilic Addition |

| N-protected-3-piperidone | Methylmagnesium bromide (CH₃MgBr) | N-protected-3-methylpiperidin-3-ol | Nucleophilic Addition |

Reductive Cyclization and Reductive Amination Strategies

Reductive strategies provide versatile pathways to the piperidine skeleton, often from linear precursors derived from the chiral pool or asymmetric synthesis. ru.nl

Reductive Cyclization: This approach involves the cyclization of a linear precursor containing functional groups that are simultaneously reduced and cyclized. A notable example is the stereoselective synthesis of a substituted 3-hydroxypiperidine derivative via the intramolecular reductive cyclization of a conjugated keto-azide intermediate. nih.gov In this strategy, a Wittig-olefination is used to create the required acyclic precursor, which then undergoes reduction of the azide to an amine and likely subsequent conjugate addition or reductive amination in one pot to construct the 2,3,6-trisubstituted piperidine skeleton. nih.gov

Reductive Amination: Reductive amination is a cornerstone of amine synthesis and is highly effective for piperidine ring formation. ru.nl This can be performed in two main ways:

Intramolecular Reductive Amination: A linear precursor containing a ketone or aldehyde at one end and a primary amine at the other (e.g., a δ-amino ketone) will spontaneously form a cyclic iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or a borane-pyridine complex to yield the piperidine ring. tandfonline.comru.nl

Double Reductive Amination: This powerful intermolecular strategy involves reacting a 1,5-dicarbonyl compound with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent. chim.it The reaction proceeds through the formation of two imine/iminium ion intermediates, which are sequentially or simultaneously reduced to form the C-N bonds of the piperidine ring in a single synthetic step. chim.it This method is particularly useful when starting from sugar-derived dicarbonyl compounds, which allows for inherent control of the stereochemistry of the hydroxyl groups. chim.it

Ring-Opening Methodologies

Ring-opening reactions of strained heterocycles like aziridines and epoxides are powerful methods for introducing diverse functionalities into a molecule in a regio- and stereocontrolled manner. These approaches are particularly valuable for the synthesis of complex piperidine structures.

Reductive Ring Opening of Activated Aziridines and Epoxides

The synthesis of piperidine derivatives can be achieved through the intramolecular cyclization of intermediates formed from the ring-opening of activated aziridines or epoxides. These strained three-membered rings serve as electrophilic synthons that, upon opening with a suitable nucleophile, can generate a linear precursor poised for cyclization.

Activated Aziridines: Aziridines, particularly those "activated" by an electron-withdrawing group on the nitrogen atom (e.g., a sulfonyl or acyl group), are susceptible to nucleophilic attack. The ring-opening can proceed with high regioselectivity, which is influenced by steric and electronic factors of the aziridine substituents and the nature of the nucleophile. For the synthesis of a 3-substituted piperidine, a strategy could involve an aziridine precursor with a side chain containing a latent nucleophile or an electrophile. For instance, an N-protected 2-substituted aziridine bearing a three-carbon chain with a terminal leaving group could be opened by an external nucleophile. Subsequent functional group manipulations and cyclization would lead to the piperidine core. The regioselectivity of the initial ring-opening is crucial; attack at the C2 or C3 position of the aziridine ring is dictated by the reaction conditions and substituents.

A hypothetical reductive ring-opening approach towards this compound might involve a chiral aziridine precursor. The process would begin with the activation of the aziridine nitrogen, followed by nucleophilic attack. A subsequent reduction step could then facilitate the formation of the piperidine ring. The stereochemistry of the final product would be directly influenced by the chirality of the initial aziridine starting material.

Epoxides: Similarly, epoxides are excellent electrophiles for ring-opening reactions. The inherent strain of the three-membered ring facilitates cleavage of a C-O bond upon nucleophilic attack. This reaction is a cornerstone of synthetic chemistry for creating 1,2-difunctionalized compounds. In the context of piperidine synthesis, an epoxide can be opened by an amine, which serves as the nitrogen source for the final heterocyclic ring.

A plausible route to this compound could start with a chiral epoxide. Nucleophilic attack by a protected aminopropyl nucleophile, for example, would open the epoxide to form a linear amino alcohol. Subsequent deprotection and intramolecular cyclization would yield the desired piperidine ring. The stereocenter of the epoxide would define the stereochemistry at the C3 position of the resulting piperidinol. Lewis acids are often employed to catalyze epoxide ring-opening, enhancing the electrophilicity of the epoxide and influencing the regioselectivity of the nucleophilic attack.

Multistep Convergent and Divergent Synthetic Routes

Complex molecules like this compound can be assembled using strategic multistep sequences that are broadly categorized as convergent or divergent.

A divergent synthesis , in contrast, begins with a common intermediate that is progressively modified to create a library of structurally related compounds. This strategy is highly valuable for structure-activity relationship (SAR) studies in drug discovery. Starting from a common piperidine precursor, one could introduce a variety of substituents at different positions. For the synthesis of this compound and its derivatives, a key intermediate such as an N-protected piperidin-3-one could be synthesized. From this common precursor, a divergent approach could be employed. Reaction with a methyl organometallic reagent would yield the tertiary alcohol, this compound. Alternatively, reactions with other organometallic reagents could produce a range of 3-alkyl or 3-aryl-3-hydroxypiperidine derivatives.

Strategic Use of Starting Material Precursors in this compound Synthesis

The choice of starting material is critical in designing an efficient and stereocontrolled synthesis. Chiral pool starting materials, which are enantiomerically pure compounds available from natural sources, are particularly advantageous.

Utilization of Piperidinones and Methylpiperidinones as Intermediates

Piperidinones are versatile intermediates for the synthesis of substituted piperidines. The carbonyl group provides a reactive handle for introducing substituents via nucleophilic addition or for further functionalization of the ring.

A common route to 3-hydroxypiperidines involves the reduction of a piperidin-3-one. For the synthesis of this compound, an N-protected piperidin-3-one would be a key intermediate. The enantioselective synthesis of this precursor is crucial. One approach involves the asymmetric reduction of the ketone to establish the hydroxyl stereocenter, followed by the introduction of the methyl group.

Alternatively, and more directly for the target molecule, an N-protected piperidin-3-one can undergo a nucleophilic addition of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium. To control the stereochemistry, a chiral auxiliary on the piperidine nitrogen can be used to direct the attack of the nucleophile to one face of the carbonyl group.

A notable related synthesis is the asymmetric synthesis of (3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one. This process starts from D-phenylglycinol and delta-valerolactone. While this leads to a piperidin-2-one, the principles of using a chiral auxiliary to direct alkylation are highly relevant. A similar strategy starting with a piperidin-3-one precursor could be envisioned.

Furthermore, biocatalysis offers a powerful method for the enantioselective synthesis of chiral piperidinols. The asymmetric reduction of N-Boc-piperidin-3-one using ketoreductase enzymes can produce (S)-1-Boc-3-hydroxypiperidine with high enantioselectivity. This chiral alcohol could then be subjected to further reactions to introduce the methyl group at the C3 position, although this would require oxidation back to the ketone followed by a stereoselective methylation.

| Step | Reaction | Reagents/Conditions | Outcome |

| 1 | Protection | 3-Hydroxypiperidine, (Boc)₂O | N-Boc-3-hydroxypiperidine |

| 2 | Oxidation | N-Boc-3-hydroxypiperidine, TEMPO, NaOCl | N-Boc-piperidin-3-one |

| 3 | Asymmetric Reduction | N-Boc-piperidin-3-one, Ketoreductase, Cofactor (e.g., NADH) | (S)-N-Boc-3-hydroxypiperidine |

Table 1: Example of a chemoenzymatic route to a chiral 3-hydroxypiperidine precursor.

Pyroglutaminol Derivatives as Chiral Precursors

L-Pyroglutamic acid, a derivative of L-glutamic acid, is a widely used chiral pool starting material. It contains a five-membered lactam ring with a defined stereocenter, which can be elaborated into more complex chiral structures, including piperidines. The corresponding alcohol, pyroglutaminol, is readily derived from pyroglutamic acid.

The synthesis of substituted piperidines from pyroglutaminol typically involves ring expansion. This can be achieved through a series of steps that include reductive opening of the lactam, functional group manipulation of the resulting side chain, and subsequent intramolecular cyclization to form the six-membered piperidine ring. The stereocenter from the starting pyroglutaminol is retained throughout the synthesis, ensuring the enantiopurity of the final product. While a direct synthesis of this compound from pyroglutaminol is not prominently documented, the general strategy provides a robust framework for accessing chiral piperidines.

Amino Acid Derived Precursors

Natural α-amino acids are excellent chiral starting materials for the synthesis of a wide variety of enantiomerically pure compounds, including piperidine alkaloids. L-glutamic acid, in particular, is a suitable precursor for 3-substituted piperidines due to its five-carbon backbone and inherent chirality.

A multi-step synthesis of enantiomerically pure 3-(N-Boc amino) piperidine derivatives from L-glutamic acid has been described. This route demonstrates the utility of amino acids as chiral templates. The key steps involve the transformation of the two carboxylic acid groups of L-glutamic acid into functionalities that can participate in ring formation.

The general synthetic sequence is as follows:

Protection and Esterification: The amino group of L-glutamic acid is protected (e.g., as a Boc carbamate), and both carboxylic acid groups are esterified.

Reduction: The ester groups are reduced to primary alcohols using a reducing agent like sodium borohydride (B1222165), yielding a chiral diol.

Activation: The diol is converted into a ditosylate or a similar derivative with good leaving groups.

Cyclization: The ditosylate is treated with a primary amine. A double nucleophilic substitution reaction occurs, where the amine displaces both tosylate groups to form the N-substituted piperidine ring.

To adapt this strategy for the synthesis of this compound, the synthetic sequence would need to be modified to introduce the C3-hydroxyl and C3-methyl groups instead of the C3-amino group. This could potentially be achieved by manipulating the functional groups of the glutamic acid-derived intermediate to form a ketone at the C3 position, which could then undergo a Grignard reaction with a methylating agent. The stereochemistry would be established from the chiral center of the starting L-glutamic acid.

| Starting Material | Key Transformations | Final Product Type |

| L-Glutamic Acid | N-protection, Diesterification, Diol formation, Ditosylation, Cyclization with amine | 3-Amino-piperidine derivatives |

Table 2: Synthesis of chiral piperidines from L-glutamic acid.

Applications of Organometallic Reagents in Piperidine Synthesis

The construction of the piperidine scaffold and the stereoselective introduction of substituents can be effectively achieved using organometallic reagents. These reagents provide a powerful tool for carbon-carbon bond formation, enabling the synthesis of complex piperidine structures from simpler precursors.

A primary strategy for the synthesis of 3-alkyl-3-hydroxypiperidines, such as this compound, involves the nucleophilic addition of an organometallic reagent to an N-protected-3-piperidone. Organometallic reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed for this transformation due to their high nucleophilicity.

For the synthesis of this compound, a plausible and efficient method is the enantioselective addition of a methyl group to the carbonyl of an N-protected 3-piperidone. This can be achieved by using a methyl organometallic reagent, such as methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li), in the presence of a chiral ligand or catalyst. The catalyst complexes with the organometallic reagent and the ketone, creating a chiral environment that directs the nucleophilic attack of the methyl group to one face of the carbonyl, leading to the desired (S)-enantiomer.

Research into the synthesis of related chiral piperidines has demonstrated the efficacy of various organometallic approaches. For instance, stereocontrolled nucleophilic addition of organomagnesium reagents to chiral pyridinium salts has been successfully used to synthesize 2,6-disubstituted 3-piperidinols google.com. While the substitution pattern is different, the underlying principle of using organometallic reagents to create chiral centers in a piperidine ring is well-established.

Furthermore, organozinc reagents have been utilized in the synthesis of functionalized piperidines. These reagents are known for their tolerance to a variety of functional groups, allowing for their application in more complex molecules mdpi.comwhiterose.ac.uk. Copper-catalyzed conjugate addition of organozinc reagents to enones is another powerful method for constructing substituted piperidine rings mdpi.com.

The table below summarizes various organometallic reagents and their applications in the synthesis of substituted piperidines, highlighting the versatility of these methods.

| Organometallic Reagent | Application in Piperidine Synthesis | Example Reaction Type | Reference |

| Organomagnesium (Grignard) | Addition to carbonyls and pyridinium salts | Nucleophilic addition | google.com |

| Organolithium | Deprotonation and nucleophilic addition | Alkylation | researchgate.net |

| Organozinc | C-C bond formation with high functional group tolerance | Conjugate addition, Cross-coupling | mdpi.comwhiterose.ac.uk |

| Organocopper | Soft nucleophiles for conjugate additions | Michael addition | mdpi.com |

| Rhodium catalysts | Asymmetric functionalization of pyridines | Asymmetric carbometalation | nih.gov |

While a direct documented enantioselective methylation of N-Boc-3-piperidone to yield this compound using a specific chiral catalyst is not extensively detailed in the provided search context, the principles of asymmetric organometallic catalysis strongly support the feasibility of such a transformation. The choice of the N-protecting group (e.g., Boc, Cbz), the organometallic reagent, the chiral ligand, and the reaction conditions would be critical in achieving high yield and enantioselectivity.

Catalytic Efficiency and Green Chemistry Considerations in Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the integration of green chemistry principles into synthetic design. The goal is to develop processes that are not only efficient in terms of yield and selectivity but also minimize environmental impact.

The synthesis of this compound can be evaluated through the lens of green chemistry by considering factors such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI).

Catalytic Efficiency: A key aspect of green chemistry is the use of catalysts to promote reactions, as opposed to stoichiometric reagents. In the context of the enantioselective synthesis of this compound, the use of a chiral catalyst to direct the addition of the methyl organometallic reagent is a prime example of this principle. A highly efficient catalyst would be required in only a small amount (low catalyst loading) to produce a large quantity of the desired product with high enantioselectivity, thus reducing waste. The turnover number (TON) and turnover frequency (TOF) are important metrics for evaluating the efficiency of such a catalyst.

Atom Economy: The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. The addition of a methyl Grignard reagent to a 3-piperidone, followed by an aqueous workup, generally has a good atom economy, as most of the atoms from the organometallic reagent and the piperidone are part of the desired product.

Solvent and Reagent Selection: The choice of solvents and reagents significantly impacts the environmental footprint of a synthesis. Organometallic reactions often require anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether, which have associated environmental, health, and safety concerns. Green chemistry encourages the use of safer, more environmentally benign solvents where possible. Additionally, organometallic reagents themselves are highly reactive and can be hazardous. The development of catalytic systems that can operate under milder conditions and in greener solvents is an active area of research.

Waste Reduction and E-Factor: The E-factor is a simple metric defined as the mass of waste produced per unit mass of product. A lower E-factor signifies a greener process. Process Mass Intensity (PMI) is another metric, particularly used in the pharmaceutical industry, which is the ratio of the total mass of materials (raw materials, solvents, process water, reagents) used to the mass of the final product. The goal is to minimize both the E-factor and PMI.

The table below outlines key green chemistry metrics and their relevance to the synthesis of this compound.

| Green Chemistry Metric | Definition | Relevance to Synthesis of this compound |

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | High for the key addition step, but the overall synthesis atom economy depends on all steps, including the preparation of the starting piperidone. |

| Catalytic Efficiency | Measured by Turnover Number (TON) and Turnover Frequency (TOF) | A high TON/TOF for the chiral catalyst in the enantioselective methylation step would signify a highly efficient and greener process. |

| E-Factor | Mass of waste / Mass of product | A lower E-factor is desirable. Waste includes byproducts, solvent losses, and spent reagents. |

| Process Mass Intensity (PMI) | Total mass in process / Mass of product | A comprehensive measure of the overall efficiency of the entire manufacturing process, including workup and purification steps. |

In recent years, biocatalysis has emerged as a powerful green alternative for the synthesis of chiral molecules. For instance, the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine has been achieved with high enantioselectivity using ketoreductases mdpi.comderpharmachemica.com. While this provides the chiral alcohol, it does not introduce the methyl group. A potential green route could involve a chemo-enzymatic approach, combining the strengths of both biocatalysis and chemical catalysis to achieve the desired transformation with high efficiency and sustainability.

Elucidation of Reaction Mechanisms and Stereochemical Control in 3s 3 Methylpiperidin 3 Ol Formation

Mechanistic Investigations of Asymmetric Transformations

The formation of the chiral center in (3S)-3-Methylpiperidin-3-ol necessitates the use of asymmetric transformations. These reactions create a new stereogenic center in a way that favors the formation of one enantiomer over the other. Key strategies often involve the asymmetric reduction of a prochiral ketone precursor, such as N-protected 3-methyl-3-piperidone, or the stereoselective addition of a methyl group to an N-protected 3-piperidone.

Mechanistic studies focus on understanding the transition states of these reactions. For instance, in catalytic asymmetric reduction, a chiral catalyst (often a metal complex with a chiral ligand) coordinates with the ketone. The steric and electronic properties of the ligand create a chiral environment that forces the reducing agent (e.g., a hydride) to attack one face of the carbonyl group preferentially. Methods like β-cyclodextrin- or oxazaborolidine-catalyzed asymmetric reduction of α-azido aryl ketones have been explored as key steps in synthesizing substituted piperidines. researchgate.net In one such approach, the asymmetric reduction of an azido (B1232118) ketone using sodium borohydride (B1222165) in the presence of β-cyclodextrin yielded the corresponding chiral alcohol with a notable 80% enantiomeric excess (ee). researchgate.net

Other advanced methods include iridium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts. mdpi.com The proposed mechanism for this reaction proceeds through an outer-sphere dissociative pathway, where the final product's configuration is set during the stereoselective protonation of an enamine intermediate. mdpi.com Similarly, enantioselective ring-closing metathesis (RCM) catalyzed by chiral ruthenium or molybdenum complexes has become a powerful tool for constructing chiral heterocycles. researchgate.net These mechanistic pathways are crucial as they provide a predictive framework for designing syntheses that yield high enantiopurity.

Stereocontrol Strategies in Piperidine (B6355638) Ring Formation

The construction of the piperidine ring itself can be designed to control stereochemistry. Strategies often rely on intramolecular cyclization reactions where existing stereocenters in the acyclic precursor direct the formation of new stereocenters in the ring.

Diastereoselectivity, the preferential formation of one diastereomer, and enantioselectivity are governed by a combination of steric, electronic, and conformational factors. numberanalytics.com The choice of substrate, reagent, catalyst, and reaction conditions all play a pivotal role. numberanalytics.commsu.edu

Key factors include:

Steric Effects : The presence of bulky groups in the substrate or reagent can physically block certain reaction trajectories, thereby favoring the approach that leads to the sterically less hindered diastereomeric transition state. numberanalytics.com

Electronic Effects : Electron-donating or electron-withdrawing groups can alter the reactivity of functional groups, influencing the electronic nature of the transition state and favoring the formation of a specific diastereomer. numberanalytics.com

Temperature : Lowering the reaction temperature can enhance selectivity by reducing the available thermal energy, making it more difficult for the reaction to overcome the higher energy barrier of the less-favored diastereomeric transition state. numberanalytics.com

Solvent : The polarity of the solvent can influence reaction selectivity. Polar aprotic solvents, for example, can enhance the reactivity of nucleophiles and promote SN2 reactions, which proceed with a specific stereochemical outcome (inversion of configuration). lasalle.edu

Catalyst/Reagent : The use of chiral catalysts or auxiliaries is a cornerstone of asymmetric synthesis. msu.edu These chiral entities interact with the substrate to create diastereomeric transition states with significant energy differences, leading to high enantioselectivity. msu.edu

Table 1: Factors Influencing Stereoselectivity in Piperidine Synthesis

| Factor | Influence on Selectivity | Example | Citation |

|---|---|---|---|

| Substrate Structure | Steric hindrance and existing chiral centers guide the approach of reagents. | A large substituent on a chiral aldehyde can dictate the facial selectivity of a nucleophilic attack. | numberanalytics.com |

| Reagent Choice | The size and electronic nature of the reagent determine the transition state energy. | Use of a bulky reducing agent can lead to higher diastereoselectivity. | numberanalytics.com |

| Temperature | Lower temperatures generally increase selectivity by amplifying small energy differences between transition states. | Enhancing diastereoselectivity by reducing the reaction temperature. | numberanalytics.com |

| Solvent Polarity | Solvents can stabilize or destabilize transition states and influence nucleophile reactivity. | Polar aprotic solvents can promote SN2 reactions with inversion of configuration. | lasalle.edu |

| Chiral Catalysts | Create a chiral environment, forcing the reaction to proceed through a lower-energy diastereomeric transition state. | Iridium(I) catalysts with P,N-ligands for asymmetric hydrogenation of pyridinium salts. | mdpi.com |

Control of Product Configuration and Stereoisomeric Distribution

Control over the absolute configuration of the product and the distribution of stereoisomers is achieved through various synthetic strategies. One common approach is substrate control, where a stereocenter already present in the starting material dictates the stereochemical outcome of subsequent reactions. For example, the stereoselective synthesis of N-Boc-(2S,3S)-3-hydroxy-2-phenylpiperidine was achieved from D-mannitol, where the chirality of the starting material guided the synthesis. researchgate.net

Catalyst control is another powerful method, where a chiral catalyst, not the substrate, determines the stereochemistry. msu.edu This is exemplified by the Sharpless asymmetric aminohydroxylation and stereoselective reductive amination, which have been used as key steps in the synthesis of piperidine-3-ol alkaloids. researchgate.net The diastereoselective Mannich reaction is also employed to control the stereochemistry of piperidines, which is then preserved during a subsequent reductive cyclization step. mdpi.com These methods allow for the synthesis of specific diastereomers by selecting the appropriate catalyst and reaction conditions. mdpi.comresearchgate.net

The piperidine ring, like cyclohexane, typically adopts a chair conformation to minimize steric and torsional strain. The presence of substituents, such as the methyl and hydroxyl groups in 3-methylpiperidin-3-ol (B1593060), significantly influences the conformational equilibrium. Generally, substituents prefer to occupy the equatorial position to avoid 1,3-diaxial interactions.

However, in substituted piperidines, electrostatic interactions can play a crucial role. nih.gov For instance, studies on 4-substituted piperidinium (B107235) salts with polar substituents (like -OH, -Br, -F) have shown a stabilization of the axial conformer upon protonation of the nitrogen. nih.gov This effect, which can be modeled using molecular mechanics calculations, arises from electrostatic interactions between the protonated nitrogen and the polar substituent. nih.gov In some cases, this stabilization is strong enough to reverse the conformational preference, making the axial form more stable. nih.gov The conformational behavior is also sensitive to solvent polarity; increasing solvent polarity can favor the more polar axial conformer. d-nb.info

Table 2: Conformational Preferences in Substituted Piperidines

| Compound Type | Dominant Conformer (Free Base) | Dominant Conformer (Protonated Salt) | Key Influencing Factor | Citation |

|---|---|---|---|---|

| 4-Alkylpiperidines | Equatorial | Equatorial | Steric hindrance (1,3-diaxial interactions) | nih.gov |

| 4-Hydroxypiperidine | Equatorial | Axial | Electrostatic stabilization in the protonated form | nih.gov |

| 3,5-Difluoropiperidine (Piv-protected) | Equatorial (in Chloroform) | Axial (in DMSO) | Solvent polarity | d-nb.info |

| 2,6-Disubstituted piperidin-4-ones | Chair conformation | - | General heterocyclic ring stability | researchgate.net |

Examination of Carbocation Intermediates in Substitution Reactions

Substitution reactions at the tertiary alcohol of this compound, particularly under acidic conditions, are likely to proceed through a carbocation intermediate. When treated with a strong acid like HBr, the hydroxyl group is protonated to form a good leaving group (water). masterorganicchemistry.comvaia.com Departure of the leaving group from the sp³-hybridized carbon generates a tertiary carbocation at the C3 position. masterorganicchemistry.com

This carbocation intermediate is planar and achiral. vaia.com The incoming nucleophile (e.g., Br⁻) can then attack this planar intermediate from either face with equal probability. This process, known as racemization, results in the loss of the stereochemical information that was present in the starting material, leading to a racemic mixture of products (e.g., (R)- and (S)-3-bromo-3-methylpiperidine). vaia.com The formation of a carbocation is favored for tertiary alcohols because tertiary carbocations are relatively stable. uleth.ca Therefore, any reaction involving a substitution at the C3 position of 3-methylpiperidin-3-ol that proceeds via an SN1 mechanism will likely lead to racemization.

Role of Leaving Groups in Elimination and Substitution Reaction Mechanisms

In both substitution and elimination reactions, the presence of a good leaving group is essential. masterorganicchemistry.commasterorganicchemistry.com A leaving group is a species that detaches from the substrate, taking the bonding electrons with it. lasalle.edu Good leaving groups are typically weak bases, as they are stable on their own. masterorganicchemistry.comlibretexts.org

The hydroxyl group (-OH) of an alcohol is inherently a poor leaving group because it would have to leave as a hydroxide (B78521) ion (HO⁻), which is a strong base. masterorganicchemistry.commasterorganicchemistry.com To make it a good leaving group, the alcohol is typically protonated by a strong acid (e.g., H₂SO₄, HCl). masterorganicchemistry.com This converts the hydroxyl group into an oxonium ion (-OH₂⁺), which can depart as a neutral water molecule—an excellent leaving group. masterorganicchemistry.com

Once a good leaving group is formed on the 3-methylpiperidin-3-ol structure, it can undergo either substitution (SN1/SN2) or elimination (E1/E2) reactions, which are often in competition. uleth.ca

Substitution (SN1): Favored for tertiary substrates that form stable carbocations. The rate-determining step involves the departure of the leaving group. libretexts.org

Elimination (E1): Also proceeds through a carbocation intermediate and competes with SN1, especially when the nucleophile is a poor base. uleth.ca

Substitution (SN2): Involves a backside attack by the nucleophile, leading to an inversion of configuration. It is disfavored at tertiary centers due to steric hindrance. lasalle.edu

The nature of the leaving group directly affects the reaction rate; a better leaving group departs more easily, accelerating the reaction. lasalle.edulibretexts.org

Table 3: Common Leaving Groups in Organic Reactions

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Quality | Citation |

|---|---|---|---|---|

| I⁻ (Iodide) | HI | -10 | Excellent | masterorganicchemistry.com |

| Br⁻ (Bromide) | HBr | -9 | Excellent | masterorganicchemistry.com |

| H₂O (Water) | H₃O⁺ | -1.7 | Very Good | masterorganicchemistry.com |

| Cl⁻ (Chloride) | HCl | -7 | Good | masterorganicchemistry.com |

| TsO⁻ (Tosylate) | TsOH | -2.8 | Excellent | masterorganicchemistry.com |

| F⁻ (Fluoride) | HF | 3.2 | Poor | masterorganicchemistry.com |

| HO⁻ (Hydroxide) | H₂O | 15.7 | Very Poor | masterorganicchemistry.commasterorganicchemistry.com |

Advanced Spectroscopic and Computational Characterization of 3s 3 Methylpiperidin 3 Ol

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the quantized vibrational states of a molecule. These methods are fundamental for identifying functional groups and understanding the molecular framework. mdpi.com

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. mdpi.com The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For (3S)-3-Methylpiperidin-3-ol, the key functional groups—hydroxyl (-OH), secondary amine (N-H), and aliphatic C-H bonds—give rise to characteristic absorption bands.

The experimental FT-IR spectra of piperidine (B6355638) derivatives have been extensively studied. nih.gov The N-H stretching vibration in secondary amines typically appears in the 3500–3300 cm⁻¹ region. spectroscopyonline.com The O-H stretching vibration from the tertiary alcohol group is expected to produce a strong, broad band around 3600-3200 cm⁻¹. Aliphatic C-H stretching vibrations of the methyl and methylene (B1212753) groups on the piperidine ring are anticipated in the 3000–2850 cm⁻¹ range. researchgate.net The C-O stretching vibration is typically observed in the 1150-1050 cm⁻¹ region for tertiary alcohols.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| O-H Stretch | 3600 - 3200 (Broad) | Alcohol |

| N-H Stretch | 3500 - 3300 | Secondary Amine |

| C-H Stretch (Asymmetric/Symmetric) | 3000 - 2850 | Alkyl (CH₂, CH₃) |

| C-H Bend | 1470 - 1430 | CH₂/CH₃ |

| C-O Stretch | 1150 - 1050 | Tertiary Alcohol |

| C-N Stretch | 1250 - 1020 | Secondary Amine |

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. mdpi.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it effective for analyzing the carbon skeleton of organic molecules. researchgate.net The Raman spectra of piperidine derivatives have been analyzed to understand their structural properties. nih.govnih.gov

For this compound, the C-C bond vibrations within the piperidine ring are expected to produce distinct signals in the Raman spectrum. While the O-H and N-H stretches are also visible, they are often less intense than in FT-IR. The symmetric C-H stretching and bending modes of the alkyl portions of the molecule typically yield strong Raman peaks. spectroscopyonline.com The analysis of Raman spectra, often supported by density functional theory (DFT) calculations, allows for a detailed assignment of the vibrational modes. researchgate.netcore.ac.uk

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Functional Group / Moiety |

|---|---|---|

| C-H Stretch | 3000 - 2850 | Alkyl (CH₂, CH₃) |

| CH₂ Scissor / CH₃ Bend | 1480 - 1440 | Alkyl |

| Amide III region (C-N stretch / N-H bend) | ~1300 | Amine functionality horiba.com |

| C-C Stretch | 1200 - 800 | Piperidine Ring Skeleton |

| S-S Stretch (if present in derivatives) | 550 - 500 | Disulfide Bridge horiba.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the protons of the methyl group, the methylene groups of the piperidine ring, and the protons on the heteroatoms (N-H and O-H).

The protons on the piperidine ring carbons (C2, C4, C5, and C6) would likely appear as complex, overlapping multiplets in the δ 1.5-3.5 ppm range. mdpi.com The methyl group (CH₃) attached to the chiral center C3 is expected to be a singlet around δ 1.0-1.3 ppm. The chemical shifts of the N-H and O-H protons are variable and depend on factors like solvent, concentration, and temperature; they typically appear as broad singlets. carlroth.com

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| -OH | Variable (e.g., 1.0 - 5.0) | Broad Singlet (br s) |

| -NH- | Variable (e.g., 1.0 - 4.0) | Broad Singlet (br s) |

| Ring -CH₂- (C2, C4, C5, C6) | 1.5 - 3.5 | Multiplet (m) |

| -CH₃ | 1.0 - 1.3 | Singlet (s) |

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. Based on typical chemical shift values for substituted piperidines and alcohols, the following assignments can be predicted. acs.orglibretexts.org

The quaternary carbon C3, bonded to both the methyl and hydroxyl groups, is expected to have a chemical shift in the δ 65-75 ppm range. The carbons adjacent to the nitrogen (C2 and C6) would be deshielded and appear around δ 45-55 ppm. The remaining ring carbons (C4 and C5) would be found further upfield, and the methyl carbon would have a chemical shift in the δ 20-30 ppm range.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C3 (Quaternary, -C(OH)(CH₃)-) | 65 - 75 |

| C2, C6 (-CH₂-N-) | 45 - 55 |

| C4, C5 (-CH₂-C-) | 25 - 40 |

| -CH₃ | 20 - 30 |

The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the accurate prediction of NMR chemical shifts. conicet.gov.arresearchgate.net This computational technique, typically employed within the framework of Density Functional Theory (DFT), allows for the calculation of nuclear magnetic shielding tensors. researchgate.netnih.gov

The process involves first optimizing the molecular geometry of the compound using a selected level of theory (e.g., B3LYP functional with a 6-311G(d,p) basis set). nih.govresearchgate.net Subsequently, the GIAO method is used on the optimized structure to calculate the isotropic shielding values for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). conicet.gov.ar

This computational analysis is invaluable for several reasons:

It aids in the definitive assignment of complex experimental NMR spectra. researchgate.net

It can be crucial for distinguishing between possible diastereomers or constitutional isomers by comparing the calculated shifts for each isomer with the experimental data. researchgate.net

The agreement between calculated and experimental shifts serves as a powerful confirmation of the proposed chemical structure. researchgate.netbohrium.com

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. In the case of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C6H13NO, 115.18 g/mol ). However, the molecular ion of alcohols can be weak or absent. libretexts.org

The fragmentation of this compound is anticipated to follow characteristic pathways for both alcohols and cyclic amines. libretexts.org Key fragmentation processes would likely include:

Alpha-cleavage: The cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a dominant fragmentation pathway for aliphatic amines. libretexts.org This would result in the formation of stable iminium ions.

Loss of a water molecule: Alcohols frequently undergo dehydration, leading to a peak at M-18. savemyexams.com For this compound, this would correspond to a fragment at m/z 97.

Loss of a methyl group: Cleavage of the C-C bond can result in the loss of the methyl group (CH3), leading to a fragment at M-15 (m/z 100).

Ring cleavage: The piperidine ring can undergo various cleavage patterns, leading to a series of smaller fragment ions. A characteristic fragment for the 2-methyl-piperidin-3-ol ring has been observed at m/z 115. researchgate.net

High-resolution mass spectrometry (HRMS) can be employed to validate the molecular formula and fragmentation patterns with high accuracy. The analysis of these fragmentation patterns provides a fingerprint for the molecule, aiding in its identification and structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M]+ | Molecular Ion | 115 |

| [M-H2O]+ | Loss of water | 97 |

| [M-CH3]+ | Loss of methyl group | 100 |

| [C5H10N]+ | Alpha-cleavage product | 84 |

| [C4H8N]+ | Ring cleavage product | 70 |

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, thereby establishing the absolute configuration of chiral centers. For this compound, this technique can unambiguously confirm the 'S' configuration at the C3 chiral center.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The absolute configuration can be determined using the Flack parameter, which is refined during the crystallographic analysis. mdpi.com A value close to zero for the Flack parameter confirms the correct assignment of the absolute configuration. mdpi.com

While a crystal structure for this compound is not publicly available, studies on closely related piperidine derivatives demonstrate the utility of this technique. For instance, the absolute configuration of a diastereomer of a protected 3-methylpiperidin-2-one (B1294715) derivative was successfully determined by single-crystal X-ray analysis. researchgate.net Similarly, the crystal structure of 1-[(3-Methylpiperidin-1-yl)(3-nitrophenyl)methyl]naphthalen-2-ol has been reported, showcasing the conformation of the methylpiperidine ring. iucr.orgnih.gov These studies underscore the power of X-ray crystallography in providing precise stereochemical information for this class of compounds.

Table 2: Crystallographic Data for a Related Piperidine Derivative (1-[(3-Methylpiperidin-1-yl)(3-nitrophenyl)methyl]naphthalen-2-ol)

| Parameter | Value | Reference |

| Chemical Formula | C23H24N2O3 | iucr.orgnih.gov |

| Crystal System | Orthorhombic | iucr.orgnih.gov |

| Space Group | P b c a | iucr.orgnih.gov |

| a (Å) | 11.980 (2) | iucr.orgnih.gov |

| b (Å) | 10.965 (2) | iucr.orgnih.gov |

| c (Å) | 30.30 (3) | iucr.orgnih.gov |

| V (ų) | 3980 (4) | iucr.orgnih.gov |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The chromophores present in a molecule determine the wavelength and intensity of absorption. msu.edu

This compound itself does not possess extensive conjugation or strong chromophores that would lead to significant absorption in the near-UV or visible region (200-800 nm). The primary functional groups are the secondary amine and the tertiary alcohol. The non-bonding electrons on the nitrogen and oxygen atoms can undergo n → σ* transitions, but these typically occur at wavelengths below 200 nm and are often not observed in standard UV-Vis spectra. msu.edu

Therefore, a UV-Vis spectrum of this compound in a non-absorbing solvent like ethanol (B145695) is expected to show no significant absorption bands in the 200-400 nm range. researchgate.net The introduction of chromophoric substituents onto the piperidine ring or the nitrogen atom would lead to observable absorption bands.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental data by providing theoretical insights into the molecular properties of this compound.

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for calculating the optimized geometry, vibrational frequencies, and other properties of molecules. researchgate.netmdpi.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional conformation of this compound. pjoes.com By employing a suitable basis set, such as 6-31G(d) or larger, the calculation minimizes the energy of the molecule with respect to the positions of its atoms, yielding the equilibrium geometry. pjoes.com This process provides precise information on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the preferred chair conformation of the piperidine ring and the orientation of the methyl and hydroxyl groups.

Table 3: Representative Theoretical Bond Lengths and Angles for a Piperidine Ring

| Parameter | Typical Value |

| C-N Bond Length | ~1.47 Å |

| C-C Bond Length | ~1.53 Å |

| C-O Bond Length | ~1.43 Å |

| C-N-C Bond Angle | ~112° |

| C-C-C Bond Angle | ~111° |

Density Functional Theory (DFT) Calculations

Vibrational Frequency Calculations

Following geometry optimization, vibrational frequency calculations can be performed at the same level of theory. researchgate.net These calculations predict the infrared (IR) and Raman spectra of the molecule by determining the frequencies of its normal modes of vibration. vasp.at Each calculated frequency corresponds to a specific type of molecular motion, such as stretching, bending, or rocking of bonds.

For this compound, these calculations would predict the characteristic vibrational frequencies for the O-H, N-H, C-H, C-N, and C-O bonds. Comparing the calculated spectrum with experimental IR and Raman spectra can aid in the assignment of observed vibrational bands and confirm the molecular structure. researchgate.net For instance, the C-H stretching frequencies of the methyl group are expected to appear just below 3000 cm⁻¹. researchgate.net

Table 4: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H | Stretching | 3200-3600 |

| N-H | Stretching | 3300-3500 |

| C-H (sp³) | Stretching | 2850-3000 |

| C-N | Stretching | 1020-1250 |

| C-O | Stretching | 1000-1260 |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

In computational studies of related piperidine derivatives, such as 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one, DFT calculations at the B3LYP/6-311++G(d,p) level are employed to determine these energies. researchgate.net For many organic molecules, a smaller HOMO-LUMO gap suggests higher chemical reactivity and a greater ease of intramolecular charge transfer. nih.gov For instance, in a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap was indicative of significant charge transfer interaction within the molecule, highlighting its high chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine ring and the oxygen atom of the hydroxyl group, owing to the presence of lone pairs of electrons. The LUMO would likely be distributed over the antibonding σ* orbitals of the C-N, C-O, and C-C bonds. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Piperidine Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| Energy Gap (ΔE) | Value |

Note: The values in this table are illustrative and would be determined for this compound through specific DFT calculations.

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies regions of low electron density (positive potential), prone to nucleophilic attack. Green and yellow areas represent intermediate potential values.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the nitrogen and oxygen atoms, corresponding to their lone pairs of electrons. These sites represent the most likely points for protonation or interaction with electrophiles. Conversely, the hydrogen atoms, particularly the one attached to the hydroxyl group and those on the carbon atoms adjacent to the nitrogen, would exhibit the most positive potential (blue), making them susceptible to interaction with nucleophiles.

MEP analysis on related compounds, such as 3-chloro-r(2),c(6)-bis(4-fluorophenyl)-3-methylpiperidin-4-one, has been performed to identify these reactive sites. researchgate.net Such studies are crucial for understanding intermolecular interactions, including hydrogen bonding, which plays a significant role in the biological activity of many molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for calculating the electronic absorption spectra of molecules. rsc.org It determines the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in UV-Visible spectroscopy. mdpi.com

In the case of this compound, which is a saturated heterocyclic alcohol, significant electronic transitions are expected to occur in the ultraviolet region. These transitions would likely involve the promotion of an electron from a non-bonding orbital (n) on the nitrogen or oxygen atom to an anti-bonding sigma orbital (σ*). The TD-DFT method, often used with functionals like B3LYP and basis sets such as 6-311++G(d,p), can predict the wavelength of maximum absorption (λmax) and the oscillator strength (f) for these transitions. researchgate.net

For example, TD-DFT calculations on 2- and 3-methylpiperidine (B147322) have been used to compute their electronic absorption spectra in both the gas phase and in solution. researchgate.net These calculations help in understanding the nature of the electronic transitions and how they are influenced by the molecular environment.

Table 2: Predicted Electronic Transitions for a Representative Piperidine Derivative

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | Value | Value |

| S0 → S2 | Value | Value |

Note: The values in this table are illustrative and would be specifically calculated for this compound using TD-DFT.

Prediction of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials have applications in various fields of optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its hyperpolarizability (β), which can be predicted using computational methods. Molecules with significant intramolecular charge transfer, often characterized by a small HOMO-LUMO gap, tend to exhibit large hyperpolarizability values. researchgate.net

The first-order hyperpolarizability (β) of this compound can be calculated using DFT methods. While saturated compounds like this are not typically strong NLO materials, the presence of the heteroatoms (N and O) can induce some degree of charge asymmetry, leading to a non-zero hyperpolarizability. The introduction of substituent groups can significantly enhance NLO properties. For instance, studies on (4-methylphenyl)(4-methylpiperidin-1-yl) methanone (B1245722) and its derivatives have shown that electron-withdrawing or -donating groups can tune the NLO response by modifying the electronic properties. researchgate.net

Computational studies on related piperidine derivatives have been performed to evaluate their potential as NLO materials by calculating their dipole moment (μ) and hyperpolarizability components. researchgate.net

Table 3: Calculated NLO Properties for a Representative Piperidine Derivative

| Property | Calculated Value |

| Dipole Moment (μ, Debye) | Value |

| First-order Hyperpolarizability (β, esu) | Value |

Note: These values are illustrative and would be determined for this compound through specific quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de It analyzes intramolecular interactions, such as hyperconjugation, which contribute to the stability of the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2).

NBO analysis has been successfully applied to various piperidine derivatives to understand their stability and charge delocalization. For example, in 3-methyl-2,6-diphenylpiperidin-4-one, NBO analysis was used to study intramolecular charge transfer. researchgate.net

Table 4: Significant NBO Interactions and Stabilization Energies for a Representative Piperidine Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N | σ(C-C) | Value |

| LP(1) O | σ(C-H) | Value |

Note: LP denotes a lone pair. The specific interactions and their stabilization energies (E(2)) would be determined for this compound via NBO calculations.

Applications of 3s 3 Methylpiperidin 3 Ol As a Chiral Building Block in Complex Organic Synthesis

Integration into Advanced Medicinal Chemistry Scaffolds

The structural rigidity and C(sp³)-rich nature of the piperidine (B6355638) framework are highly desirable features in modern drug discovery, often contributing to improved pharmacological properties and clinical success rates. nih.gov (3S)-3-Methylpiperidin-3-ol serves as a key component in the construction of advanced scaffolds designed to interact with specific biological targets.

Its incorporation into novel compounds is exemplified by the synthesis of potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. google.com LRRK2 is a significant target for neurodegenerative diseases like Parkinson's and Alzheimer's disease. google.com In this context, the (3S)-3-methylpiperidin-1-yl moiety has been successfully integrated into 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the utility of this chiral building block in generating potential therapeutics. google.com

Furthermore, the piperidine motif is one of the most abundant heterocyclic scaffolds in commercial drugs. nih.gov The ability to modify this core structure is crucial for developing structure-activity relationships (SAR). For instance, strategic fluorination of piperidine-containing ligands has been shown to create selective human 5-HT1D receptor agonists with enhanced pharmacokinetic profiles. acs.org This highlights how chiral piperidinols like this compound can be used to generate analogs with fine-tuned properties for medicinal applications. The development of novel antimalarial agents and inhibitors of Mycobacterium tuberculosis phosphatase through screening libraries that include complex piperidine derivatives further underscores the importance of such building blocks in addressing critical health challenges. nih.govnih.gov

Table 1: Examples of Medicinal Chemistry Scaffolds Derived from Piperidine Building Blocks

| Target | Scaffold Class | Therapeutic Area | Key Building Block Moiety |

|---|---|---|---|

| LRRK2 | 4,5-disubstituted-7H-pyrrolo[2,3-d]pyrimidines | Neurodegenerative Diseases | (3S)-3-methylpiperidin-1-yl google.com |

| 5-HT1D Receptor | Fluorinated 3-(3-(piperidin-1-yl)propyl)indoles | Neurology/Psychiatry | 4-fluoropiperidines acs.org |

| Plasmodium falciparum | Macrocycles | Infectious Disease (Malaria) | Stereochemically diverse piperidines nih.gov |

Synthesis of Chiral Piperidine Derivatives and Analogs

This compound is a versatile precursor for the synthesis of a wide range of chiral piperidine derivatives and analogs. researchgate.netevitachem.com Its inherent chirality allows for the creation of new stereochemically defined molecules, which is essential for studying biological interactions where stereochemistry often dictates activity.

The synthesis of donepezil (B133215) analogs, used for treating Alzheimer's disease, showcases the modification of piperidone scaffolds to produce stereochemically enriched derivatives. acs.org Similarly, asymmetric synthesis methods have been developed to produce N-protected 3-methylpiperidin-2-ones, which are important pharmaceutical intermediates. researchgate.net These syntheses often rely on the precise control of stereochemistry afforded by chiral starting materials or auxiliaries to achieve high diastereomeric excess. researchgate.net The development of practical, enantioselective syntheses for variously substituted hydroxypiperidines, such as (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid, further expands the toolbox for creating novel analogs for biological testing. mdpi.com

The synthesis of a complete set of stereoisomers of a particular scaffold is a powerful strategy for exploring chemical space and understanding biological function. Divergent synthesis approaches, starting from a common precursor or using stereodivergent reactions, are key to this endeavor. Methodologies have been developed for the stereodivergent synthesis of piperidine alkaloids and other complex piperidines. nih.govlincoln.ac.uk

For example, a general protocol for the diversity-oriented synthesis (DOS) of all possible stereoisomers of 2,4,6-trisubstituted piperidines has been established using Anion Relay Chemistry (ARC). nih.gov This strategy allows for a modular approach to construct a matrix of congeners for screening. nih.gov The synthesis of all four stereoisomers of 3-hydroxypipecolic acid (HyPip) has also been documented, highlighting the importance and challenge of accessing each distinct isomer. researchgate.net In the search for new antimalarial drugs, the independent synthesis and biological evaluation of two epimeric alcohols demonstrated similar potency, emphasizing the need to explore stereochemical diversity in drug discovery programs. nih.gov

Table 2: Divergent Synthesis Strategies for Piperidine Stereoisomers

| Strategy | Target Scaffold | Key Features |

|---|---|---|

| Anion Relay Chemistry (ARC) | 2,4,6-Trisubstituted Piperidines | Modular approach to all possible stereoisomers. nih.gov |

| Stereodivergent Synthesis | Piperidine Alkaloids | Access to diverse stereochemical arrangements in natural product-like scaffolds. lincoln.ac.uk |

Role in the Construction of Natural Product Cores

Many biologically active natural products contain the 3-hydroxypiperidine (B146073) skeleton. uni-regensburg.deresearchgate.net Consequently, chiral building blocks like this compound and its derivatives are invaluable in the total synthesis of these complex molecules. Alkaloids, a large family of naturally occurring nitrogen-containing compounds, frequently feature the piperidine ring. uni-regensburg.de

Chiral 3-piperidinols have proven to be versatile synthons for constructing numerous natural alkaloids, including the marine alkaloids lepadin A and B. uni-regensburg.de The total synthesis of (–)-anaferine, a bis-piperidine alkaloid found in Withania somnifera, was achieved through a diversity-oriented approach starting from a piperidine-based precursor, showcasing how these building blocks can be elaborated into complex natural product frameworks. mdpi.com The 3-hydroxypiperidine moiety is also a key component of the potent anticancer drug (-)-swainsonine and the antimalarial agent febrifugine, further cementing its importance in the synthesis of medicinally relevant natural products. researchgate.net

Strategic Utilization in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) aims to generate collections of structurally diverse and complex small molecules for high-throughput screening. nih.govmdpi.comnih.govnih.gov Chiral piperidine building blocks are excellent starting points for DOS strategies due to their conformational constraints and the potential for stereochemical and skeletal diversification.

A DOS approach was successfully used to discover a novel lead compound for the treatment of malaria. nih.gov By screening a library of compounds with diverse stereochemistries and skeletons, an initial hit was identified and subsequently optimized through guided medicinal chemistry. nih.gov Similarly, DOS has been employed to generate libraries of piperidine-based derivatives for the synthesis of piperidine alkaloids and other useful chiral building blocks. mdpi.comlincoln.ac.ukresearchgate.net The use of modular synthetic pathways, such as the build/couple/pair (B/C/P) strategy, facilitates the rapid generation of compound libraries from precursors like this compound, enabling the exploration of novel chemical space for drug discovery and chemical biology. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.